molecular formula C13H7ClFNO B1362356 4-(4-Chloro-3-fluorophenoxy)benzonitrile CAS No. 449778-68-1

4-(4-Chloro-3-fluorophenoxy)benzonitrile

Cat. No.: B1362356
CAS No.: 449778-68-1
M. Wt: 247.65 g/mol
InChI Key: VZVAOBRUMZRTMM-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7ClFNO It is characterized by the presence of a chlorinated and fluorinated phenoxy group attached to a benzonitrile moiety

Scientific Research Applications

4-(4-Chloro-3-fluorophenoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing thoroughly after handling, and storing in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-fluorophenoxy)benzonitrile typically involves the reaction of 4-chloro-3-fluorophenol with 4-cyanobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-3-fluorophenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenoxy)benzonitrile involves its interaction with specific molecular targets. The presence of the chlorinated and fluorinated phenoxy group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 4-(3-Chloro-4-fluorophenoxy)benzonitrile
  • 4-(4-Fluorophenoxy)benzonitrile
  • 4-(4-Chlorophenoxy)benzonitrile

Comparison: 4-(4-Chloro-3-fluorophenoxy)benzonitrile is unique due to the specific positioning of the chlorine and fluorine atoms on the phenoxy group. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

4-(4-chloro-3-fluorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVAOBRUMZRTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275623
Record name 4-(4-Chloro-3-fluorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449778-68-1
Record name 4-(4-Chloro-3-fluorophenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449778-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-3-fluorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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